

Comprehensive Technical Guide: Identification and Profiling of Paracetamol Impurity C

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Compound of Interest

Compound Name: *N*-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide

CAS No.: 855928-60-8

Cat. No.: B1451918

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Executive Summary

In the highly regulated landscape of pharmaceutical manufacturing and environmental monitoring, the identification of trace impurities is critical for ensuring drug safety and ecological stability. Paracetamol Impurity C, chemically known as *N*-(3-chloro-4-hydroxyphenyl)acetamide or 3-chloro-4-hydroxyacetanilide (CAS: 3964-54-3), is a well-documented pharmacopeial impurity[1]. Beyond its presence as a synthetic byproduct in Active Pharmaceutical Ingredient (API) manufacturing, it is also a primary degradation product formed during the chlorine-based disinfection of wastewater containing paracetamol[2].

This whitepaper provides an in-depth, expert-level methodology for the structural profiling, toxicological assessment, and chromatographic identification of Paracetamol Impurity C, designed for analytical chemists and drug development professionals.

Chemical Identity and Mechanistic Origins

Structural Profiling

Paracetamol Impurity C (Molecular Formula: C₈H₈ClNO₂, Molecular Weight: 185.61 g/mol) differs from the parent paracetamol molecule by the addition of a chlorine atom at the meta position relative to the acetamido group[1]. This halogenation fundamentally alters the molecule's physicochemical properties, significantly increasing its lipophilicity (logP) and altering its UV absorption maxima.

Formation via Electrophilic Aromatic Chlorination

Understanding the mechanistic origin of Impurity C is essential for both process chemistry and environmental science.

The Causality of Substitution: When paracetamol is exposed to hypochlorous acid (HOCl)—either as a side reaction during API synthesis or during wastewater treatment—it undergoes electrophilic aromatic substitution[2]. The hydroxyl (-OH) group at the C4 position is a strongly activating, ortho/para-directing group. While the acetamido group at C1 is also activating, the phenolic oxygen dominates the directing effect. Because the para position is already occupied, the electrophilic chlorine ion (Cl⁺) attacks the ortho position (C3), yielding N-(3-chloro-4-hydroxyphenyl)acetamide[2].



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Caption: Mechanistic pathway of Impurity C formation via electrophilic aromatic chlorination.

Toxicological and Environmental Significance

The presence of Impurity C is strictly controlled due to its distinct toxicological profile. The addition of the chloro group increases the molecule's ability to penetrate biological membranes.

- **Toxicity:** It is classified under Specific Target Organ Toxicity (Category 3) and carries hazard statements for causing serious eye irritation (H319), skin irritation (H315), and respiratory irritation (H335)[3].
- **Environmental Persistence:** Chlorinated byproducts of paracetamol exhibit greater environmental persistence than the parent drug. Traditional wastewater treatment often fails

to clear these halogenated congeners, prompting the need for Advanced Oxidation Processes (AOPs) to mitigate their ecological impact[2].

Analytical Identification Methodology (RP-HPLC-UV/MS)

To accurately identify and quantify Impurity C, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV and Mass Spectrometry (MS) is the gold standard[4].

Rationale for Chromatographic Conditions

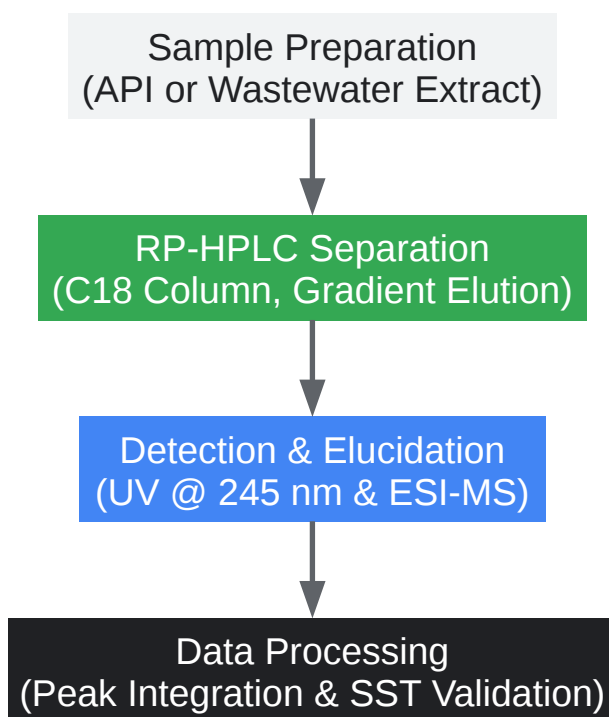
- **Stationary Phase (C18 Column):**Causality: The chloro-substitution makes Impurity C significantly more hydrophobic than paracetamol. A highly retentive C18 column maximizes hydrophobic interactions, ensuring that the polar parent drug elutes first, followed by the lipophilic Impurity C.
- **Mobile Phase (Acidified Water/Acetonitrile):**Causality: The phenolic hydroxyl group has a pKa of approximately 9.5. Using an acidic modifier (e.g., 0.1% Formic Acid) ensures the molecule remains fully un-ionized, preventing peak tailing and ensuring sharp, Gaussian peak shapes.

Step-by-Step Experimental Protocol

This protocol operates as a self-validating system, ensuring that any deviation in column chemistry or mobile phase preparation is caught prior to data acquisition.

- **Standard Preparation:** Accurately weigh 10.0 mg of Paracetamol Impurity C reference standard[1] and dissolve in 10 mL of methanol (Stock: 1.0 mg/mL). Causality: Methanol ensures complete solubilization of the lipophilic chlorinated ring before aqueous dilution.
- **Sample Preparation:** Prepare the Paracetamol API sample at 1.0 mg/mL in the initial mobile phase (90:10 Water:Acetonitrile). Causality: Matching the sample diluent to the initial mobile phase prevents solvent-induced peak distortion (fronting) during injection.
- **Chromatographic Separation:** Inject 10 μ L into the RP-HPLC system. Run a linear gradient from 10% to 90% Acetonitrile over 20 minutes at a flow rate of 1.0 mL/min.

- Detection: Monitor UV absorbance at 245 nm. Causality: 245 nm is near the isobestic point for paracetamol and its chlorinated derivatives, providing uniform response factors for accurate quantification.
- System Suitability Testing (SST): Inject a resolution mixture containing Paracetamol and Impurity C. The system is only validated for use if the resolution (Rs) between the two peaks is ≥ 2.0 and the Signal-to-Noise (S/N) ratio for Impurity C is ≥ 10 .



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Caption: Step-by-step RP-HPLC-UV/MS analytical workflow for Impurity C identification.

Quantitative Data and System Suitability

The following tables summarize the expected physicochemical and chromatographic data necessary for verifying Impurity C.

Table 1: Physicochemical Properties Comparison

Parameter	Paracetamol (Parent API)	Paracetamol Impurity C
Molecular Formula	C8H9NO2	C8H8ClNO2
Molecular Weight	151.16 g/mol	185.61 g/mol [1]
Exact Mass (MS ESI+)	152.0712 [M+H] ⁺	186.0322 [M+H] ⁺
Melting Point	169 °C	144.0 °C - 146.0 °C[3]

Table 2: Chromatographic System Suitability Parameters (RP-HPLC)

Chromatographic Parameter	Expected Value / Specification	Validation Rationale
Relative Retention Time (RRT)	~ 1.45 - 1.60	Confirms increased lipophilicity due to the chloro group.
Resolution (Rs)	≥2.0	Ensures baseline separation from the massive API peak.
Tailing Factor (Tf)	≤1.5	Verifies suppression of secondary silanol interactions.
Limit of Detection (LOD)	≤0.05 µg/mL	Ensures compliance with EP/USP reporting thresholds.

References

- [1] Paracetamol EP Impurity C - LGC Standards. Source: [lgcstandards.com](https://www.lgcstandards.com). 1
- [4] Impurity profiling of paracetamol dosage forms used in maiduguri metropolis. Source: [WORLD JOURNAL OF PHARMACEUTICAL RESEARCH](#). 4
- [3] 3-Chloro-4-hydroxyacetanilide, 98% 1 g | Buy Online | Thermo Scientific Acros. Source: [fishersci.no](#). 3
- [2] Effects of Chlorination on the Persistence of Pharmaceuticals in the Environment. Source: [ResearchGate](#). 2

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